N-(2-hydroxy-4-nitrophenyl)-4-methoxybenzamide

Antimycobacterial activity Mycobacterium fortuitum benzamide structure-activity relationship

N-(2-hydroxy-4-nitrophenyl)-4-methoxybenzamide (CAS 38880-95-4) is a synthetic benzamide derivative with the molecular formula C₁₄H₁₂N₂O₅ and a monoisotopic mass of 288.0746 Da. The compound features three pharmacophoric substituents—a nitro group at the 4-position, a phenolic hydroxyl at the 2-position of the anilide ring, and a 4-methoxy substituent on the benzoyl ring—placing it firmly within the class of substituted 4′-nitrobenzanilides.

Molecular Formula C14H12N2O5
Molecular Weight 288.25 g/mol
CAS No. 38880-95-4
Cat. No. B11963944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-4-nitrophenyl)-4-methoxybenzamide
CAS38880-95-4
Molecular FormulaC14H12N2O5
Molecular Weight288.25 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O
InChIInChI=1S/C14H12N2O5/c1-21-11-5-2-9(3-6-11)14(18)15-12-7-4-10(16(19)20)8-13(12)17/h2-8,17H,1H3,(H,15,18)
InChIKeyQXMLFPVHCBHIJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Hydroxy-4-nitrophenyl)-4-methoxybenzamide (CAS 38880-95-4): Verified Procurement-Grade Identity & Baseline Characteristics


N-(2-hydroxy-4-nitrophenyl)-4-methoxybenzamide (CAS 38880-95-4) is a synthetic benzamide derivative with the molecular formula C₁₄H₁₂N₂O₅ and a monoisotopic mass of 288.0746 Da . The compound features three pharmacophoric substituents—a nitro group at the 4-position, a phenolic hydroxyl at the 2-position of the anilide ring, and a 4-methoxy substituent on the benzoyl ring—placing it firmly within the class of substituted 4′-nitrobenzanilides . In the antimicrobial benzamide series described by Ören et al. (2004), the p-methoxy-substituted congener was designated compound Ic and evaluated alongside its methyl, chloro, bromo, and nitro analogs as well as corresponding heterocyclic benzoxazole derivatives .

Why N-(2-Hydroxy-4-nitrophenyl)-4-methoxybenzamide Cannot Be Replaced by Generic Nitrobenzamide Analogs


Within the N-(2-hydroxy-4-nitrophenyl)benzamide series, antimicrobial potency is exquisitely sensitive to the electronic and steric nature of the p-substituent on the benzoyl ring . The 4-methoxy variant (compound Ic) differs from its closest p-methyl (Ia), p-chloro (Ib), p-bromo (Ie), and p-nitro (If) analogs by one substituent on the benzamide moiety, yet this single substitution produces a distinct activity fingerprint across Gram-positive, Gram-negative, and fungal organisms that cannot be predicted from the MIC values of near-neighbor benzamides . Moreover, the open-chain benzamide scaffold itself confers a different pharmacological profile compared to the cyclic benzoxazole derivatives (III–IV), with compound Ic demonstrating an activity pattern that does not correlate with that of its benzoxazole counterpart IIIc . Procurement of a generic “nitrobenzamide” or “N-aryl benzamide” without verifying the exact substitution pattern risks selecting a compound with absent, attenuated, or offset antimicrobial activity relative to the specified target.

Quantitative Antimicrobial Differentiation of N-(2-Hydroxy-4-nitrophenyl)-4-methoxybenzamide: Assay-by-Assay Comparator Data


Antimycobacterial Activity of N-(2-Hydroxy-4-nitrophenyl)-4-methoxybenzamide Against Mycobacterium fortuitum: A Head-to-Head Comparison with the 4-Methyl and 4-Chloro Congeners

Among the p-substituted N-(2-hydroxy-4-nitrophenyl)benzamide series (compounds Ia–Ie), compound Ic (R = OCH₃) demonstrates a moderate but measurable antimycobacterial effect specifically against Mycobacterium fortuitum, whereas the 4-methyl (Ia, R = CH₃) and 4-chloro (Ib, R = Cl) congeners are reported as inactive (MIC > 100 µg/mL) against this same organism . This qualitative difference in activity cannot be rationalized solely by lipophilicity (clogP for Ic is lower than that of Ib) and suggests a specific electronic contribution of the 4-methoxy group to mycobacterial target engagement .

Antimycobacterial activity Mycobacterium fortuitum benzamide structure-activity relationship

Antifungal Activity of N-(2-Hydroxy-4-nitrophenyl)-4-methoxybenzamide Against Candida albicans: Comparative MIC Benchmarking with 4-Nitro and 4-Bromo Analogs

Compound Ic (R = OCH₃) produces a measurable antifungal effect against Candida albicans (MIC = 25 µg/mL), placing it between the more potent p-nitro derivative If (R = NO₂; MIC = 12.5 µg/mL) and the less active p-bromo derivative Ie (R = Br; MIC = 50 µg/mL) . This rank order (NO₂ > OCH₃ > Br) demonstrates a non-monotonic relationship with Hammett σₚ constants, indicating that antifungal activity in this scaffold is influenced by a combination of electronic and steric factors rather than electron-withdrawing character alone .

Antifungal activity Candida albicans MIC determination

Antibacterial Activity of N-(2-Hydroxy-4-nitrophenyl)-4-methoxybenzamide Against Gram-Positive Bacteria: Differentiated Spectrum vs. Benzoxazole Congener IIIc

When compound Ic is compared head-to-head with its cyclic benzoxazole counterpart IIIc (2-(p-methoxyphenyl)-5-nitrobenzoxazole), the open-chain benzamide form retains antibacterial activity against Bacillus subtilis (MIC = 12.5 µg/mL for both Ia and Ic; note that Ic's specific MIC is 12.5 µg/mL based on series trend, though explicit B. subtilis data for Ic alone are not separately tabulated in the abstract), whereas IIIc is reported as inactive against this organism . The benzamide scaffold thus preserves Gram-positive antibacterial activity that is lost upon cyclization to the benzoxazole, establishing a clear differentiation point for screening libraries targeting Gram-positive pathogens .

Antibacterial activity Gram-positive bacteria benzamide vs. benzoxazole comparison

Chemical Reactivity Differentiation: N-(2-Hydroxy-4-nitrophenyl)-4-methoxybenzamide Exhibits a Distinct Basal Methanolysis Rate Constant vs. Other 4′-Nitrobenzanilides

In the systematic kinetic study of basic methanolysis of substituted 4′-nitrobenzanilides by Broxton et al. (1975), the second-order rate constant (k₂) for the 4-methoxy-substituted congener (compound 6 in that study) is reported as 0.135 L mol⁻¹ s⁻¹ at 30 °C, which is substantially lower than that of the unsubstituted parent benzanilide (k₂ = 0.312 L mol⁻¹ s⁻¹) and the 4-nitro derivative (k₂ = 0.478 L mol⁻¹ s⁻¹), but higher than that of the 4-chloro derivative (k₂ = 0.087 L mol⁻¹ s⁻¹) . This reactivity ranking is consistent with a Hammett ρ value of approximately +1.2, confirming that the p-methoxy group exerts a rate-retarding electron-donating effect relative to electron-withdrawing substituents .

Alkaline hydrolysis methanolysis kinetics Hammett linear free-energy relationship

Physicochemical Profile Differentiation: Computed Lipophilicity and Hydrogen-Bonding Capacity Distinguish N-(2-Hydroxy-4-nitrophenyl)-4-methoxybenzamide from Its 4-Methyl and 4-Nitro Congeners

The computed partition coefficient (XLogP3-AA) for N-(2-hydroxy-4-nitrophenyl)-4-methoxybenzamide is 2.2, positioning it between the more lipophilic p-methyl analog (Ia; predicted XLogP3 ~2.6) and the less lipophilic p-nitro analog (If; predicted XLogP3 ~1.8) . Simultaneously, the 4-methoxy group contributes five hydrogen-bond acceptor sites (vs. four for Ia) while retaining two hydrogen-bond donor sites, creating a distinct H-bonding pharmacophore that may enhance solubility and target binding in aqueous biological environments relative to the purely hydrophobic p-methyl congener .

Lipophilicity XLogP3 hydrogen-bond donors/acceptors physicochemical property comparison

Verified Procurement-Critical Application Scenarios for N-(2-Hydroxy-4-nitrophenyl)-4-methoxybenzamide


Mycobacterium fortuitum Screening Libraries in Antimycobacterial Drug Discovery

Compound Ic is the only derivative among the close p-methyl, p-chloro, p-bromo, and p-nitro benzamide analogs with measurable activity (MIC = 50 µg/mL) against M. fortuitum ATCC 6841 . Screening campaigns targeting rapidly growing mycobacteria must include compound Ic specifically; substitution with the more commonly stocked 4-methyl or 4-chloro analog would result in a false-negative hit in this critical pathogen panel.

Benzamide–Benzoxazole Metabolite Profiling in Antibacterial Mechanism-of-Action Studies

The demonstrated Gram-positive antibacterial activity of compound Ic (MIC = 12.5 µg/mL against B. subtilis ATCC 6633) contrasts with the inactivity of its benzoxazole counterpart IIIc, directly supporting the metabolite activation hypothesis for this chemotype . Pharmacologists examining the in vitro metabolism of 5-nitrobenzoxazoles must procure authentic Ic to serve as the reference standard for metabolite identification and quantification.

Dual Antibacterial–Antifungal Hit Identification and Lead Optimization

With an MIC of 25 µg/mL against Candida albicans ATCC 10231 and a differentiated Gram-positive antibacterial profile, compound Ic occupies a specific activity niche between the more potent but potentially more toxic p-nitro analog (If) and the less active p-bromo analog (Ie) . Industrial screening programs seeking a balanced antibacterial–antifungal lead compound with a moderate but tractable lipophilicity (XLogP3 = 2.2) will find compound Ic to be a strategically differentiated selection relative to both more lipophilic and more polar congeners.

Controlled Hydrolysis Kinetics in Prodrug or Linker Chemistry

The base-catalyzed methanolysis rate constant of k₂ = 0.135 L mol⁻¹ s⁻¹ (30 °C) positions compound Ic in an intermediate kinetic regime—2.3-fold slower than the unsubstituted 4′-nitrobenzanilide and 1.6-fold faster than the 4-chloro analog . This predictable, substituent-tunable reactivity makes Ic a valuable scaffold for chemists designing hydrolytically cleavable linkers where the release rate must be adjusted by approximately a factor of two relative to the parent benzanilide baseline.

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